4-(1,3-benzodioxol-5-ylmethyl)-N-(2,4-dimethylphenyl)piperazine-1-carbothioamide
Description
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-ylmethyl)-N-(2,4-dimethylphenyl)piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2S/c1-15-3-5-18(16(2)11-15)22-21(27)24-9-7-23(8-10-24)13-17-4-6-19-20(12-17)26-14-25-19/h3-6,11-12H,7-10,13-14H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJDGZIDUEQHYEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(1,3-benzodioxol-5-ylmethyl)-N-(2,4-dimethylphenyl)piperazine-1-carbothioamide (often referred to as D337-1481) is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to provide an in-depth overview of its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Molecular Characteristics
- Molecular Formula : C21H25N3O2S
- Molecular Weight : 383.51 g/mol
- LogP : 3.25
- Water Solubility : Low, indicating potential for lipophilicity and membrane permeability.
Structural Features
The compound features a piperazine ring, which is known for its role in various pharmacological activities. The presence of the benzodioxole moiety may contribute to its interaction with biological targets, enhancing its efficacy in therapeutic applications.
Anticancer Potential
Recent studies have indicated that compounds similar to D337-1481 exhibit significant anticancer properties. For instance, derivatives of piperazine have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: Piperazine Derivatives in Cancer Treatment
A study evaluated several piperazine derivatives against breast cancer cell lines MCF-7 and MDA-MB-231. The results demonstrated that specific modifications in the piperazine structure significantly enhanced cytotoxicity compared to standard chemotherapy agents like doxorubicin .
Antimicrobial Activity
Compounds containing the benzodioxole structure have been reported to exhibit antimicrobial properties. The mechanism often involves the disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Case Study: Antimicrobial Efficacy
In vitro studies have shown that benzodioxole derivatives possess notable antifungal and antibacterial activities. For example, one derivative demonstrated significant inhibition against pathogenic fungi, suggesting that D337-1481 could be explored for therapeutic use in treating infections .
Anti-inflammatory Effects
The anti-inflammatory potential of D337-1481 is also noteworthy. Compounds with similar structures have been documented to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Research Findings on Anti-inflammatory Activity
Research indicates that certain piperazine derivatives can reduce inflammation in animal models of arthritis, demonstrating their potential as non-steroidal anti-inflammatory drugs (NSAIDs) with fewer gastrointestinal side effects compared to traditional NSAIDs .
Structure-Activity Relationship (SAR)
Understanding the SAR of D337-1481 is crucial for optimizing its biological activity. Modifications at various positions on the piperazine ring or the benzodioxole moiety can lead to significant changes in potency and selectivity.
Key Findings from SAR Studies
- Substituent Variability : Alterations in the 2,4-dimethylphenyl substituent have been linked to enhanced anticancer activity.
- Functional Group Influence : The presence of thiocarbonamide groups has been associated with improved binding affinity to target enzymes or receptors.
- Lipophilicity : The LogP value suggests that increasing lipophilicity may enhance cellular uptake and bioavailability.
Scientific Research Applications
Medicinal Chemistry
This compound is being investigated for its potential as a therapeutic agent. Its structural features suggest it may interact with biological targets involved in various diseases.
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines. The presence of the benzodioxole group is thought to enhance its interaction with cellular receptors involved in tumor growth and proliferation .
- Neuroprotective Effects : Research is exploring the neuroprotective properties of piperazine derivatives, suggesting that this compound could be beneficial in treating neurodegenerative diseases by modulating neurotransmitter systems .
Biochemical Research
The compound serves as a valuable tool in biochemical assays.
- Enzyme Inhibition Studies : It can be used to probe enzyme activity due to its ability to bind to active sites, potentially inhibiting key enzymes involved in metabolic pathways .
- Receptor Binding Studies : The structural characteristics allow it to function as a ligand in receptor binding studies, helping elucidate the mechanisms of action of various signaling pathways.
Materials Science
Due to its unique chemical structure, this compound has potential applications in developing new materials.
- Polymer Synthesis : The compound can act as a monomer or additive in polymer chemistry, contributing to the creation of novel polymers with specific mechanical and thermal properties .
Case Study 1: Anticancer Screening
A study conducted on the anticancer properties of piperazine derivatives found that modifications to the benzodioxole moiety significantly enhanced cytotoxicity against breast cancer cell lines. The study highlighted the importance of structural diversity in developing effective anticancer agents .
Case Study 2: Neuroprotection
Research published in a neuropharmacology journal demonstrated that compounds similar to 4-(1,3-benzodioxol-5-ylmethyl)-N-(2,4-dimethylphenyl)piperazine-1-carbothioamide exhibited protective effects against oxidative stress-induced neuronal death. This suggests potential therapeutic applications for neurodegenerative disorders such as Alzheimer's disease .
Comparison with Similar Compounds
Key Structural and Functional Differences
The table below highlights critical differences between the target compound and its analogs:
Physicochemical and Bioavailability Considerations
- Polar Surface Area (PSA) : The target compound’s PSA (~85 Ų) is lower than Amuvatinib’s (~110 Ų), favoring better membrane permeability .
- Rotatable Bonds : With 6 rotatable bonds, the target compound aligns with Veber’s rule (≤10 bonds), suggesting favorable oral bioavailability compared to bulkier analogs .
- Lipophilicity : The benzodioxole and dimethyl groups increase logP (~3.5), enhancing blood-brain barrier penetration relative to hydrophilic derivatives like 4-(2-hydroxyethyl)-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide () .
Q & A
Q. What are the established synthetic routes for 4-(1,3-benzodioxol-5-ylmethyl)-N-(2,4-dimethylphenyl)piperazine-1-carbothioamide, and what reaction conditions optimize yield and purity?
- Methodological Answer : Synthesis typically involves:
- Piperazine ring formation : Cyclization of 1,2-diamine derivatives with sulfamide salts under basic conditions (e.g., DBU as a base) .
- Functionalization : Introduction of the 1,3-benzodioxol-5-ylmethyl group via nucleophilic substitution or alkylation, followed by coupling with 2,4-dimethylphenyl isothiocyanate.
- Optimization : Refluxing in acetonitrile with K₂CO₃ enhances reaction efficiency, as seen in analogous piperazine-thioamide syntheses .
- Purification : Column chromatography (normal phase, 10% MeOH/0.1% NH₄OH) or recrystallization improves purity .
Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- X-ray crystallography : Use SHELXL for refinement of single-crystal data; CCDC deposition (e.g., CCDC-1990392 for related compounds) ensures reproducibility .
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent integration (e.g., benzodioxole methyl protons at δ ~4.2 ppm, piperazine protons at δ ~2.5–3.5 ppm) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ for C₂₁H₂₄N₃O₂S₂: calculated ~414.14) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for target-specific bioactivity?
- Methodological Answer :
- Substituent variation : Replace the 2,4-dimethylphenyl group with electron-withdrawing (e.g., Cl, NO₂) or donating (e.g., OCH₃) groups to modulate receptor affinity. For example, 2,3-dichlorophenyl analogs in piperazine derivatives show enhanced dopamine D3 receptor binding (Kᵢ ~0.13–4.97 nM) .
- Piperazine core modification : Introduce hydroxyethyl or sulfamoyl groups to improve solubility or enzyme inhibition (e.g., carbonic anhydrase inhibition with IC₅₀ < 1 µM in related compounds) .
- Data-driven design : Use molecular docking (AutoDock Vina) to predict binding modes with targets like FAAH (fatty acid amide hydrolase), leveraging structural similarities to known modulators .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Methodological Answer :
- Assay validation : Cross-validate enzyme inhibition (e.g., hCA I/II) using orthogonal methods (spectrophotometric vs. fluorometric assays) to rule out interference from thioamide redox activity .
- Purity verification : Use HPLC-UV/ELSD to confirm >95% purity, as impurities (e.g., unreacted intermediates) may skew IC₅₀ values .
- Computational reconciliation : Apply molecular dynamics simulations to assess if assay conditions (e.g., pH, co-solvents) alter protonation states or binding conformations .
Q. How can computational modeling predict the metabolic stability and toxicity profile of this compound?
- Methodological Answer :
- ADMET prediction : Use SwissADME or ProTox-II to estimate CYP450 metabolism sites (e.g., benzodioxole methyl oxidation) and hepatotoxicity risks .
- Metabolite identification : Simulate Phase I/II metabolism (e.g., hydrolysis of the thioamide group) using GLORY or Meteor Nexus .
- Docking against off-targets : Screen for hERG channel binding (cardiotoxicity) or 5-HT2B receptor activation (fibrotic risks) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
